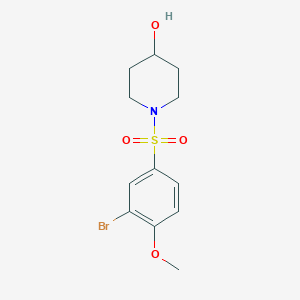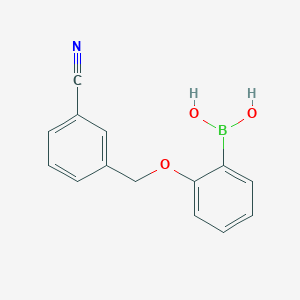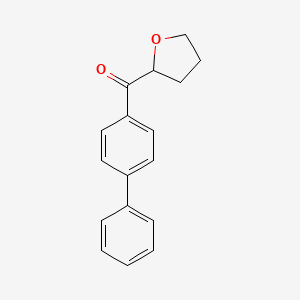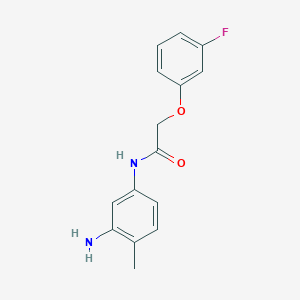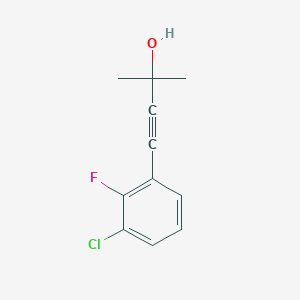
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL
Descripción general
Descripción
The compound “4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL” appears to be an organic molecule with a phenyl ring (a hexagonal ring of carbon atoms) that has chlorine and fluorine substituents, a butynol group (a four-carbon chain with a triple bond and a hydroxyl group), and a methyl group (a single carbon with three hydrogens attached).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the halogen substituents (chlorine and fluorine), and the formation of the butynol chain. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a planar, aromatic base for the molecule, while the butynol chain introduces some linearity. The presence of the halogens and the hydroxyl group will also influence the molecule’s shape due to their electronegativity and potential for hydrogen bonding.Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the halogens, the triple bond in the butynol group, and the hydroxyl group. These functional groups could potentially undergo a variety of chemical reactions, such as substitution reactions, addition reactions, or redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens might increase its density and boiling point compared to hydrocarbons of similar size. The hydroxyl group could enable it to form hydrogen bonds, affecting its solubility in different solvents.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Practical Synthesis of Related Compounds : A study by Qiu et al. (2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of flurbiprofen. This synthesis approach could offer insights into methodologies for synthesizing related fluorophenyl compounds, highlighting challenges such as the use of palladium and phenylboronic acid, and proposing alternatives for large-scale production. This methodological framework might be relevant for synthesizing derivatives like "4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL" (Qiu, Gu, Zhang, & Xu, 2009).
Fluorescent Chemosensors
- Fluorescent Chemosensors Development : Research by Roy (2021) discusses the use of 4-Methyl-2,6-diformylphenol (DFP) as a platform for developing chemosensors capable of detecting various analytes, including metal ions and neutral molecules. The review highlights the high selectivity and sensitivity of DFP-based chemosensors, suggesting potential pathways for utilizing "4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL" in the development of new chemosensors (Roy, 2021).
Organic Optoelectronics and OLEDs
- BODIPY-Based Materials for OLEDs : Squeo and Pasini (2020) provide an overview of BODIPY-based organic semiconductors for their application in OLED devices. The review discusses the structural design, synthesis, and the potential of BODIPY-based materials as metal-free infrared emitters. The insights on the tunable properties of such compounds for optoelectronic applications may extend to the exploration of "4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL" in similar contexts (Squeo & Pasini, 2020).
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety measures. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards would depend on the properties of the compound, such as its reactivity, toxicity, and flammability.
Direcciones Futuras
The future research directions involving this compound could be numerous, depending on its properties and potential applications. These might include exploring its use in chemical synthesis, studying its interactions with biological targets, or investigating its physical properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propiedades
IUPAC Name |
4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c1-11(2,14)7-6-8-4-3-5-9(12)10(8)13/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQCWTGOKZLVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=C(C(=CC=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675395 | |
| Record name | 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL | |
CAS RN |
1187385-72-3 | |
| Record name | 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1452646.png)

![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)

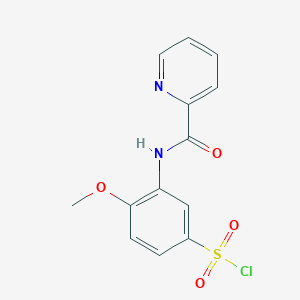
![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)

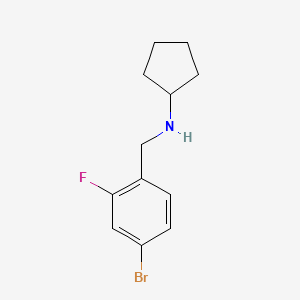
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)
